

Fantofarone: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *Fantofarone*

Cat. No.: *B1672053*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fantofarone**, a potent and selective L-type calcium channel blocker. The document covers its fundamental chemical properties, mechanism of action, and relevant experimental data, presented in a format tailored for research and development applications.

Core Compound Information

Fantofarone, also known as SR 33557, is a synthetic indolizine derivative.^[1] Its primary pharmacological activity is the selective inhibition of L-type voltage-gated calcium channels, which are crucial in regulating cardiovascular function.^[1]

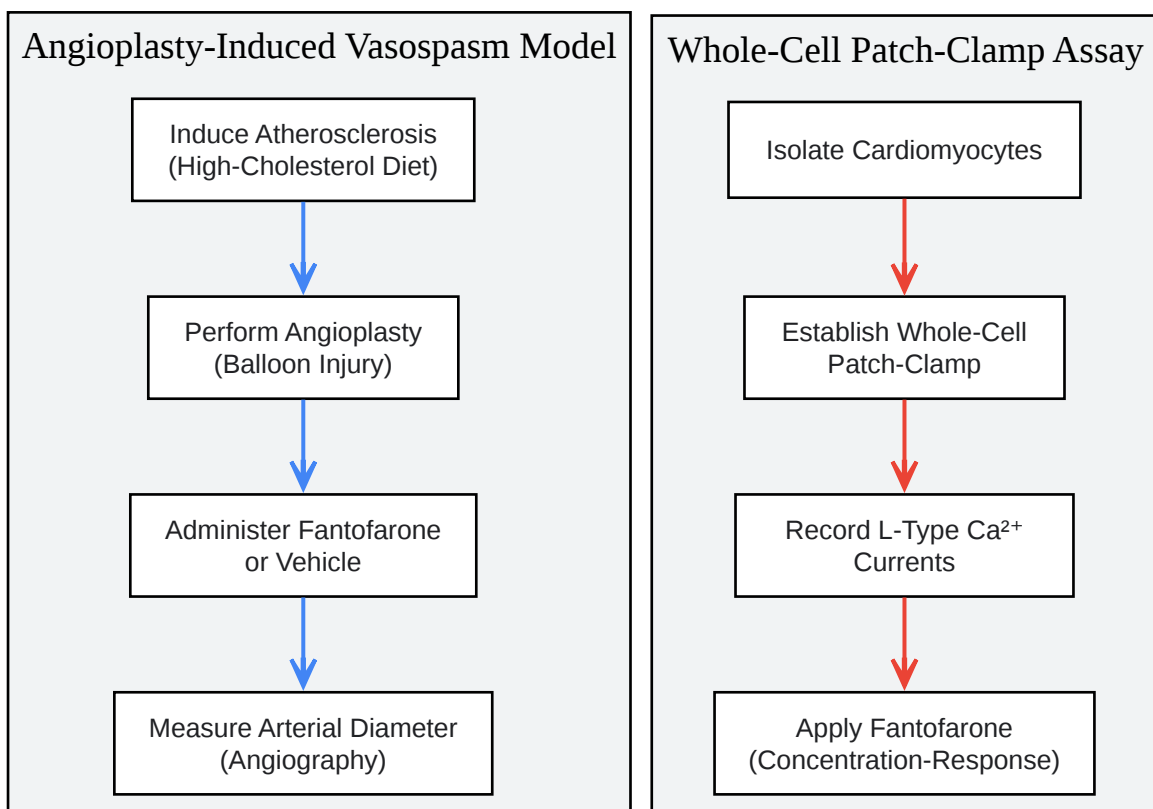
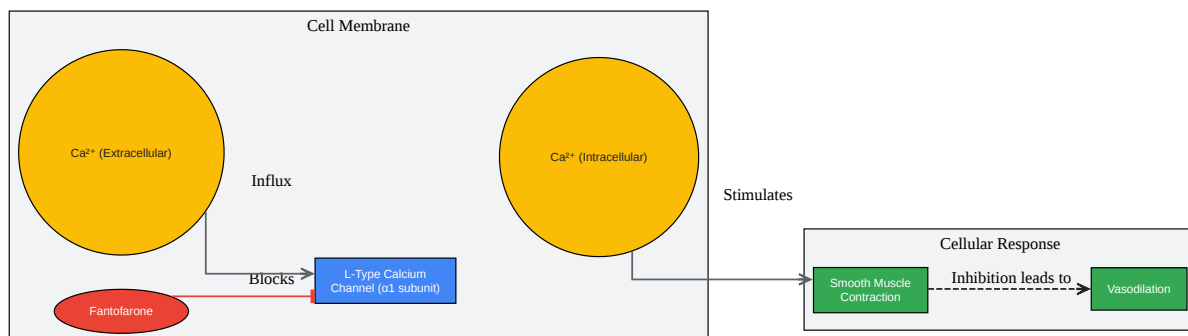
Quantitative Data Summary

The following table summarizes the key quantitative parameters for **Fantofarone**.

Parameter	Value	Source(s)
CAS Number	114432-13-2	[2][3]
Molecular Weight	550.7 g/mol	[4][5]
Molecular Formula	C31H38N2O5S	[4][5]
IC50 (L-type Ca ²⁺ channel, isolated rat aorta)	0.61 nM	[3]
EC50 (depolarized conditions, -40 mV)	1.4 nM	[1]
EC50 (polarized conditions, -80 mV)	0.15 μ M	[1]
IC50 (KCl-induced contraction, rat aorta)	5.64 nM	
IC50 (Norepinephrine-induced contraction, rat aorta)	96 nM	

Mechanism of Action: L-Type Calcium Channel Blockade

Fantofarone exerts its therapeutic effects by binding to the α 1 subunit of the L-type calcium channel.[1] This binding is distinct from the sites targeted by classical calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines.[1] By blocking these channels, **Fantofarone** inhibits the influx of extracellular calcium into smooth muscle cells and cardiomyocytes. This reduction in intracellular calcium leads to vasodilation and a decrease in myocardial contractility.



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